molecular formula C7H8N2O2 B2809409 4-cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1934645-70-1

4-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2809409
CAS No.: 1934645-70-1
M. Wt: 152.153
InChI Key: ZNTBWBRSRTYOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole carboxylic acid . Another method includes the use of 4-bromo-1H-pyrazole as a starting material, which undergoes lithiation and subsequent reaction with cyclopropyl carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions and other advanced synthetic techniques can also be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds, which can be further utilized in various applications .

Scientific Research Applications

4-cyclopropyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-1H-pyrazole-4-carboxylic acid
  • 1H-pyrazole-4-carboxylic acid
  • 3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Uniqueness

4-cyclopropyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyclopropyl-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-5(3-8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTBWBRSRTYOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934645-70-1
Record name 4-cyclopropyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.